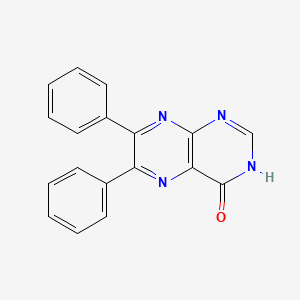

6,7-Diphenylpteridin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

24863-39-6 |

|---|---|

Molecular Formula |

C18H12N4O |

Molecular Weight |

300.3 g/mol |

IUPAC Name |

6,7-diphenyl-3H-pteridin-4-one |

InChI |

InChI=1S/C18H12N4O/c23-18-16-17(19-11-20-18)22-15(13-9-5-2-6-10-13)14(21-16)12-7-3-1-4-8-12/h1-11H,(H,19,20,22,23) |

InChI Key |

UMUYUDSQRKTBKA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N=CNC3=O)N=C2C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 6,7 Diphenylpteridin 4 Ol and Its Precursors

Retrosynthetic Analysis of the 6,7-Diphenylpteridin-4-ol Scaffold

A retrosynthetic analysis of this compound reveals a logical and efficient bond disconnection strategy. The core pteridine (B1203161) structure is most commonly disconnected at the pyrazine (B50134) ring, which is typically formed in the final steps of the synthesis. This approach leads to two key precursor fragments: a substituted pyrimidine (B1678525) and an α-dicarbonyl compound.

Specifically, for this compound, the most logical disconnection is between the nitrogen atoms at positions 5 and 8 and the carbon atoms at positions 6 and 7 of the pteridine ring. This retrosynthetic step breaks down the molecule into a 4,5-diaminopyrimidine (B145471) derivative and benzil (B1666583), an α-diketone. This strategy is highly effective as both precursor types are readily available or can be synthesized through well-established methods.

Key Disconnections and Precursors:

| Target Molecule | Key Disconnection | Precursor 1 | Precursor 2 |

| This compound | C(6)-N(5) and C(7)-N(8) bonds | 2,4,5-Triamino-6-hydroxypyrimidine | Benzil |

Classical Approaches for the Synthesis of Pteridin-4-ols

The synthesis of the pteridine ring system has been extensively studied, with several classical methods proving to be robust and widely applicable. thieme-connect.de These approaches are central to the construction of a diverse range of pteridine derivatives, including this compound.

Condensation Reactions Involving Pyrimidine Derivatives and α-Dicarbonyl Compounds

The most prevalent and historically significant method for pteridine synthesis is the condensation of a 4,5-diaminopyrimidine with an α-dicarbonyl compound. thieme-connect.dederpharmachemica.comorientjchem.org This reaction, often referred to as the Gabriel-Isay synthesis, forms the pyrazine ring of the pteridine system. orientjchem.org The reaction typically proceeds by heating the two components in a suitable solvent, often with the addition of a weak acid or base as a catalyst. ijpbs.com

The versatility of this method lies in the ability to vary both the pyrimidine and the dicarbonyl component, allowing for the synthesis of a wide array of substituted pteridines. For the synthesis of pteridin-4-ols, a 4,5-diaminopyrimidine bearing a hydroxyl group at either the 2- or 6-position is utilized. The reaction with an α-diketone, such as benzil, leads directly to the formation of the corresponding 6,7-disubstituted pteridin-4-ol (B189463). thieme-connect.deijpbs.com A critical aspect of this reaction is that if an unsymmetrical α-dicarbonyl compound is used, a mixture of two regioisomeric products can be formed. thieme-connect.de

Multi-Component Reaction Strategies Towards Pteridine Structures

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pteridines. mdpi.comorganic-chemistry.org MCRs involve the reaction of three or more starting materials in a single pot to form a product that contains significant portions of all the reactants. researchgate.net While not as commonly cited specifically for this compound, general MCR strategies for heterocycle synthesis are applicable. For instance, a one-pot reaction involving a suitable pyrimidine precursor, an amine, and a carbonyl compound could potentially be designed to construct the pteridine core. However, the classical two-component condensation remains the most direct and widely documented method for this specific compound.

Specific Synthetic Pathways for this compound

The synthesis of this compound is most effectively achieved through the condensation of a specific diaminopyrimidine with benzil.

Synthesis from 2,4,5-Triamino-6-hydroxypyrimidine Derivatives

A key precursor for the synthesis of this compound is 2,4,5-triamino-6-hydroxypyrimidine. nih.gov This compound, often used in its sulfate (B86663) salt form, provides the necessary pyrimidine backbone with the amino groups at positions 4 and 5 ready for cyclization and the hydroxyl group at position 6, which becomes the 4-ol in the final pteridine product. sigmaaldrich.comchemicalbook.com The synthesis involves the reaction of this triaminopyrimidine with an α-dicarbonyl compound. researchgate.net

The reaction of 2,4,5-triamino-6-hydroxypyrimidine with benzil is a direct application of the Gabriel-Isay synthesis. The condensation of the vicinal amino groups of the pyrimidine with the two carbonyl groups of benzil leads to the formation of the pyrazine ring, yielding this compound. ijpbs.com

Utilization of Benzil as a Key α-Diketone Precursor

Benzil, or 1,2-diphenylethane-1,2-dione, is the essential α-diketone precursor for introducing the two phenyl groups at the 6- and 7-positions of the pteridine ring. thieme-connect.deorientjchem.org The reaction involves the condensation of benzil with 4,5-diamino-6-hydroxypyrimidine (B30909). ijpbs.com In a typical procedure, the pyrimidine derivative and benzil are refluxed in a solvent like glacial acetic acid, often in the presence of a catalyst such as sodium acetate (B1210297), to facilitate the cyclocondensation. ijpbs.com This specific reaction has been reported to produce this compound in good yield. ijpbs.com

A similar reaction using 5,6-diamino-2-mercaptopyrimidin-4-ol with benzil has also been described to produce the related compound 2-mercapto-6,7-diphenylpteridin-4-ol. researchgate.netresearchgate.net

Table of Reactants and Conditions for the Synthesis of this compound:

| Pyrimidine Precursor | α-Diketone | Solvent | Catalyst | Product |

| 4,5-Diamino-6-hydroxypyrimidine | Benzil | Glacial Acetic Acid | Sodium Acetate | This compound ijpbs.com |

Exploration of One-Pot and Sequential Multi-Step Synthetic Sequences

The construction of the this compound scaffold is predominantly achieved through sequential multi-step syntheses, with the Gabriel-Isay condensation being a cornerstone reaction. nih.govorientjchem.org This method involves the condensation of a pyrimidine-4,5-diamine with a 1,2-dicarbonyl compound. nih.govthieme-connect.de For the synthesis of this compound, the key precursors are 4,5-diamino-6-hydroxypyrimidine and benzil. ijpbs.com

A typical sequential synthesis involves the refluxing of 4,5-diamino-6-hydroxypyrimidine with benzil in the presence of sodium acetate and glacial acetic acid. ijpbs.com This reaction proceeds for approximately 1.5 hours, and upon cooling, the product precipitates out of the solution. ijpbs.com This traditional approach, while effective, is a multi-step process that often begins with the synthesis of the pyrimidine precursor itself. walisongo.ac.idyoutube.com

While dedicated one-pot syntheses for this compound are less commonly detailed in the literature, the broader field of pteridine synthesis has seen the development of one-pot procedures for related derivatives. For instance, a one-pot, solvent-free method has been described for the synthesis of 2-phenylindole (B188600) derivatives via Fischer indole (B1671886) synthesis, highlighting a trend towards more streamlined synthetic routes in heterocyclic chemistry. researchgate.net The principles of such one-pot reactions, which aim to reduce the number of separate reaction and purification steps, could potentially be adapted for the synthesis of this compound.

A notable multi-step sequence can lead to the formation of a related compound, 2-mercapto-6,7-diphenylpteridin-4-ol. This synthesis involves the condensation of 5,6-diamino-2-mercaptopyrimidin-4-ol with various aldehydes. researchgate.net The oxidized form of a related compound, SCR7, is identified as 2-mercapto-6,7-diphenylpteridin-4-ol (SCR7-P). researchgate.netresearchgate.net

| Synthetic Approach | Key Features | Reactants for this compound | Potential Advantages | Potential Challenges |

| Sequential Multi-Step (Gabriel-Isay) | Stepwise construction and isolation of intermediates. | 4,5-Diamino-6-hydroxypyrimidine, Benzil. ijpbs.com | Well-established, allows for characterization of intermediates. | Time-consuming, may have lower overall yield due to multiple steps. |

| One-Pot Synthesis | Multiple reaction steps in a single reaction vessel. | (Hypothetical) Pyrimidine precursor formation followed by condensation. | Increased efficiency, reduced waste, and cost-effectiveness. | Requires careful control of reaction conditions to avoid side reactions. |

Modern Innovations in Pteridine Synthesis and Green Chemistry Principles

Recent advancements in synthetic organic chemistry have introduced more efficient and environmentally benign methods for the synthesis of heterocyclic compounds, including pteridines. These innovations focus on the use of catalysts and alternative energy sources to drive reactions.

Catalyst-mediated reactions are at the forefront of modern pteridine synthesis. Palladium-catalyzed coupling reactions, for example, are used to introduce substituents onto the pteridine core. orientjchem.org Specifically, the coupling of 6-chloropteridine (B3064489) with acetylenes, mediated by a palladium catalyst, yields alkynyl-substituted pteridines. orientjchem.org While not directly applied to this compound in the reviewed literature, this methodology offers a powerful tool for the functionalization of the pteridine scaffold.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. biolab.si For instance, chiral phosphoric acid has been used to catalyze the three-component 1,3-dipolar cycloaddition of methyleneindolinones with aldehydes and amino esters, producing spirooxindole derivatives with high enantioselectivity. nih.gov The application of organocatalysis to pteridine synthesis could lead to the development of enantioselective methods for producing chiral pteridine derivatives.

In line with the principles of green chemistry, solvent-free and microwave-assisted reaction conditions are being explored to reduce environmental impact and reaction times. Solvent-free methods, such as the one-pot synthesis of 2-phenylindole derivatives, demonstrate the feasibility of conducting complex reactions without the need for harmful organic solvents. researchgate.net

Microwave-assisted synthesis has also been successfully employed in the synthesis of pteridine derivatives. For example, the Sonogashira coupling of a protected alkyne with a pyrazine derivative can be carried out under microwave irradiation. nih.gov This technique often leads to significantly reduced reaction times and improved yields.

Photochemical methods represent another innovative approach. Pteridines themselves can act as photocatalysts in radical processes, a property that could be harnessed for synthetic applications. encyclopedia.pubnih.gov The photochemical properties of pteridines are influenced by substituents on the C6 and C7 positions, suggesting that the diphenyl substitution in this compound would impact its photochemical reactivity. nih.gov

| Method | Description | Example Application | Advantages |

| Catalyst-Mediated | Use of metal or organocatalysts to facilitate reactions. | Palladium-catalyzed coupling of 6-chloropteridine with acetylenes. orientjchem.org | High efficiency, selectivity, and potential for asymmetric synthesis. |

| Solvent-Free | Reactions conducted without a solvent. | One-pot synthesis of 2-phenylindole derivatives. researchgate.net | Reduced environmental impact, simplified workup. |

| Microwave-Assisted | Use of microwave irradiation to heat reactions. | Sonogashira coupling in the synthesis of pteridine precursors. nih.gov | Rapid heating, reduced reaction times, often higher yields. |

| Photochemical | Use of light to initiate or drive reactions. | Pteridines as photocatalysts in radical reactions. encyclopedia.pubnih.gov | Mild reaction conditions, unique reactivity patterns. |

Purification and Isolation Techniques for Synthetic Intermediates and this compound

The purification and isolation of pteridine derivatives can be challenging due to their often high melting points and low solubility in common organic solvents. thieme-connect.de Following the synthesis of this compound, the crude product typically precipitates from the reaction mixture upon cooling. ijpbs.com This initial solid can be collected by filtration.

For further purification, recrystallization is a common technique. However, the choice of solvent is critical and can be limited by the compound's solubility. In some cases, more advanced purification methods such as column chromatography may be necessary, particularly for separating complex mixtures or removing stubborn impurities. acs.org The purity of the final compound and its intermediates is typically assessed using a combination of techniques including melting point determination, Thin-Layer Chromatography (TLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.net

Optimization of Reaction Yields and Scalability Considerations for this compound Production

Optimizing the reaction yield is a crucial aspect of any synthetic procedure, especially for large-scale production. For the synthesis of this compound, factors such as reaction time, temperature, and the stoichiometry of the reactants can be adjusted to maximize the yield. For example, in the synthesis of a related compound, N-(4-methoxyphenyl)-6,7-dimethylpteridin-4-amine, a yield of 52.45% was reported. ijpbs.com

The scalability of pteridine synthesis presents several challenges. The use of specialized and potentially hazardous reagents, such as phosphoryl chloride in some synthetic routes, can complicate large-scale production. Furthermore, the purification of large quantities of pteridine derivatives can be difficult due to their physical properties. thieme-connect.de

To address these challenges, the development of more robust and scalable synthetic methods is essential. This includes the exploration of continuous flow chemistry, which can offer better control over reaction parameters and facilitate safer handling of hazardous reagents. The principles of green chemistry, such as the use of less hazardous solvents and the development of catalytic processes, will also play a vital role in making the production of this compound and other pteridine derivatives more efficient and sustainable.

Theoretical and Computational Investigations of 6,7 Diphenylpteridin 4 Ol

Quantum Chemical Calculations for Molecular Geometry and Stability

Quantum chemical calculations are indispensable tools for determining the three-dimensional structure and conformational stability of complex organic molecules like 6,7-Diphenylpteridin-4-ol. These methods model the molecule at the electronic level to predict its most stable geometric arrangement.

Density Functional Theory (DFT) Studies of Conformational Preferences

Density Functional Theory (DFT) is a robust computational method widely used for the geometry optimization of pteridine (B1203161) derivatives due to its balance of accuracy and computational efficiency. researchgate.netgriffith.edu.au For this compound, a key structural feature is the orientation of the two phenyl groups relative to the central pteridine ring. The rotation of these phenyl groups is hindered, leading to specific, low-energy conformations.

The rotational barriers and preferred torsion angles are critical for understanding how the molecule interacts with its environment. Computational studies on analogous 6,7-diaryl substituted heterocyclic systems indicate that the phenyl groups are significantly twisted out of the plane of the heterocyclic core to minimize steric hindrance. acs.orgnih.gov For instance, molecular modeling of similarly substituted pyrazoles predicted torsion angles for phenyl groups to be in the range of 35° to 55°. researchgate.net In this compound, the phenyl groups at the C6 and C7 positions are expected to adopt non-coplanar orientations, which has been suggested in studies of related fluorescent compounds where such twisting interferes with electronic conjugation.

A representative DFT calculation, typically using a functional like B3LYP with a 6-31G(d) or higher basis set, would predict the optimized geometry. griffith.edu.au The resulting data would include key bond lengths, bond angles, and the crucial dihedral (torsion) angles that define the molecule's shape.

| Parameter Type | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C6-C7 | ~1.40 Å |

| Bond Length | C7-C(Phenyl) | ~1.49 Å |

| Bond Angle | N5-C6-C7 | ~118° |

| Dihedral Angle | N5-C6-C7-N8 | ~5° |

| Dihedral Angle | C7-C6-C(Phenyl)-C(Phenyl) | ~45° |

| Dihedral Angle | C6-C7-C(Phenyl)-C(Phenyl) | ~50° |

Ab Initio and Semi-Empirical Methodologies for Structural Elucidation

While DFT is prevalent, ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer alternative, often more computationally intensive, approaches for structural elucidation. researchgate.net These methods were foundational in early computational studies of pterins and are still used to validate DFT results. mdpi.com For a molecule like this compound, ab initio calculations would corroborate the non-planar conformation of the phenyl groups.

Semi-empirical methods, being less computationally demanding, can also be employed for preliminary conformational searches, exploring the potential energy surface to identify various stable and metastable conformers before subjecting them to higher-level DFT or ab initio optimization.

Electronic Structure Analysis and Reactivity Prediction of this compound

Understanding the electronic landscape of this compound is crucial for predicting its chemical behavior, including sites susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory and Electron Density Distributions

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

For this compound, the HOMO is expected to be distributed across the electron-rich pteridine ring and the phenyl substituents, while the LUMO would also be delocalized over this conjugated system. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's kinetic stability and electronic excitation properties. researchgate.net A smaller energy gap suggests higher reactivity. Computational analyses on similar pteridine derivatives are often used to calculate these values. cuny.edu

| Orbital | Energy (eV) | Primary Location of Electron Density |

|---|---|---|

| HOMO | -6.2 eV | Pteridine ring, Phenyl groups |

| LUMO | -2.5 eV | Pteridine ring, Phenyl groups |

| HOMO-LUMO Gap (ΔE) | 3.7 eV | N/A |

Electrostatic Potential Maps and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) indicate sites for nucleophilic attack.

For this compound, MEP analysis would highlight the electronegative nitrogen atoms of the pteridine ring and the oxygen atom of the hydroxyl group as regions of high negative potential. researchgate.net These sites are the most likely to engage in hydrogen bonding or interact with electrophiles. The hydrogen atom of the C4-ol group would, in turn, show a positive potential.

Aromaticity Indices and Delocalization within the Pteridine Ring

The aromaticity of the pteridine core is a key determinant of its stability and reactivity. The presence of four nitrogen atoms within the bicyclic system significantly reduces its aromatic character compared to carbocyclic analogues like naphthalene. nih.gov Computational chemistry allows for the quantification of aromaticity through various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMED) or Nucleus-Independent Chemical Shift (NICS).

These calculations would likely confirm that both the pyrimidine (B1678525) and pyrazine (B50134) rings of the pteridine core possess a reduced degree of aromaticity. The phenyl substituents, being classic aromatic rings, would exhibit high aromaticity. The degree of electronic delocalization between the phenyl rings and the pteridine core is directly influenced by the torsion angles discussed previously; a more planar conformation would lead to greater delocalization, but this is sterically disfavored.

Spectroscopic Property Predictions via Computational Modeling

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. These theoretical predictions are invaluable for interpreting experimental data, assigning spectral features to specific molecular structures and electronic transitions, and understanding the molecule's behavior at an atomic level. Methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are commonly employed to simulate various types of spectra. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J) of a molecule. researchgate.net These simulations are crucial for several reasons: they can aid in the definitive assignment of complex experimental spectra, help distinguish between different isomers or tautomers, and provide a basis for structural confirmation. researchgate.netresearchgate.net

The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions allows for a direct, peak-by-peak comparison with experimental results. arxiv.org

Table 1: Illustrative Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts for this compound in DMSO-d₆. (Note: This table is a hypothetical representation to illustrate the application of computational methods. Actual experimental and calculated values would be required for a definitive analysis.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Deviation (ppm) |

| H-Phenyl (ortho) | 7.65 | 7.68 | -0.03 |

| H-Phenyl (meta) | 7.45 | 7.48 | -0.03 |

| H-Phenyl (para) | 7.35 | 7.39 | -0.04 |

| OH | 11.50 | 11.45 | +0.05 |

| NH (N1-H) | 12.10 | 12.08 | +0.02 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the characteristic vibrations of a molecule's chemical bonds. Computational frequency analysis using DFT allows for the prediction of these vibrational modes, their frequencies, and their corresponding intensities in both IR and Raman spectra. nih.gov

This analysis is instrumental in assigning the absorption bands and Raman shifts observed in experimental spectra to specific molecular motions, such as stretching, bending, or torsional modes of the pteridine core, the phenyl rings, and the hydroxyl group. The calculated vibrational spectrum can be compared with the experimental one to confirm the proposed structure and identify characteristic functional groups. nih.gov Scaling factors are often applied to the calculated frequencies to correct for approximations in the computational method and improve agreement with experimental data.

Table 2: Selected Calculated Vibrational Frequencies and Mode Assignments for this compound. (Note: This table is illustrative. A full analysis would include many more modes.)

| Calculated Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Mode Assignment |

| 3450 | 85.2 | 15.6 | O-H stretch |

| 3105 | 25.4 | 120.3 | Aromatic C-H stretch (Phenyl) |

| 1680 | 150.1 | 45.7 | C=N stretch (Pteridine ring) |

| 1610 | 70.5 | 95.2 | C=C stretch (Pteridine ring) |

| 1595 | 95.3 | 150.8 | Aromatic C=C stretch (Phenyl) |

| 1250 | 110.8 | 20.1 | C-O stretch |

The electronic properties of this compound, such as its color and fluorescence, are governed by its electronic transitions. Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for simulating UV-Vis absorption and fluorescence emission spectra. researchgate.netfrontiersin.org These simulations calculate the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λ_max), and the oscillator strengths (f), which relate to the intensity of the absorption peaks. researchgate.net

For fluorescence, the geometry of the first excited state is optimized, and the emission energy is calculated. This allows for the prediction of the entire emission spectrum and the Stokes shift—the difference between the absorption and emission maxima. Such simulations can elucidate the nature of the electronic transitions (e.g., π→π*) and how they are influenced by the molecule's conformation, particularly the twist angle of the phenyl rings relative to the pteridine plane. umbc.edu

Table 3: Simulated UV-Vis Absorption Data for this compound in a Solvent Model. (Note: This table is illustrative of typical TD-DFT output.)

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 395 | 0.45 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 350 | 0.18 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 280 | 0.62 | HOMO → LUMO+1 (π→π*) |

Tautomerism and Isomerism Studies of this compound

Pteridines are known to exhibit complex tautomerism, where protons can migrate between different nitrogen and oxygen atoms, leading to a mixture of isomers in equilibrium. wikipedia.org Computational studies are essential for understanding the relative stabilities of these tautomers and the kinetics of their interconversion.

For this compound, the most significant tautomeric relationship is the equilibrium between the hydroxyl (-ol) form and its corresponding keto (-one) form, 6,7-Diphenyl-3H-pteridin-4-one. researchgate.netresearchgate.net While named as an "-ol", many pterins exist predominantly in the keto or "pteridinone" form in biological systems and various solvents. wikipedia.org

Quantum chemical calculations can determine the relative energies of these two tautomers in the gas phase and in different solvents (by using continuum solvent models). nih.gov These calculations provide insight into which tautomer is more stable under specific conditions. The stability is influenced by factors such as intramolecular hydrogen bonding, aromaticity, and solvation effects. Docking studies for related compounds have considered both the -ol and -one forms, highlighting the importance of understanding this equilibrium. researchgate.netresearchgate.net

Table 4: Calculated Relative Energies of this compound Tautomers. (Note: This table is illustrative. Negative values indicate greater stability relative to the -ol form.)

| Tautomer | Relative Energy (Gas Phase) (kcal/mol) | Relative Energy (Water) (kcal/mol) |

| Pteridin-4-ol (B189463) form | 0.00 | 0.00 |

| Pteridin-4-one form | -5.2 | -7.8 |

Beyond determining which tautomer is more stable, computational chemistry can model the pathway for their interconversion. This involves locating the transition state (TS) structure that connects the -ol and -one forms on the potential energy surface. The energy difference between the ground state of a tautomer and the transition state is the activation energy or energy barrier for the interconversion. researchgate.net

These calculations can reveal the mechanism of the proton transfer (e.g., whether it is a direct transfer or assisted by solvent molecules) and the rate at which the tautomers interconvert. High energy barriers suggest that the tautomers can be isolated as distinct species, while low barriers indicate a rapid equilibrium. Studies on similar heterocyclic systems have shown that solvent molecules, such as water, can significantly lower the energy barrier by acting as a proton shuttle, thereby catalyzing the tautomerization process. researchgate.net

Table 5: Calculated Energy Barriers for Tautomeric Interconversion. (Note: This table is illustrative.)

| Interconversion Pathway | Transition State (TS) | Energy Barrier (kcal/mol) |

| Pteridin-4-ol → Pteridin-4-one (Gas Phase) | Direct H-transfer | 35.5 |

| Pteridin-4-ol → Pteridin-4-one (Water-assisted) | H-transfer via water bridge | 12.1 |

Computational Exploration of Reaction Mechanisms and Transition States

However, computational methods are instrumental in understanding chemical reactions in a broader sense. Such investigations generally involve mapping the potential energy surface of a reaction. Key elements of this computational analysis include:

Identification of Stationary Points: This involves locating the reactants, products, and any intermediates, as well as the transition states that connect them.

Transition State Theory: This theoretical framework is used to calculate the rate of a reaction based on the properties of the transition state.

Intrinsic Reaction Coordinate (IRC) Analysis: This analysis maps the minimum energy path connecting the reactants to the products through the transition state, providing a detailed picture of the reaction progress.

A general framework for the computational analysis of reaction mechanisms involves several phases smu.edu:

Contact Phase: Initial van der Waals interactions between reactants.

Preparation Phase: Geometric and electronic rearrangement of reactants in preparation for the chemical transformation.

Transition State Phase(s): The actual bond-breaking and bond-forming events occur.

Product Adjustment Phase: The newly formed products relax to their equilibrium geometries.

Separation Phase: The products move apart from each other.

While these principles are fundamental to computational chemistry, their specific application to model the synthesis of this compound, for instance, the precise mechanism of the cyclization and dehydration steps, remains an area for future research.

In a related context, computational studies have been performed on derivatives like SCR7 pyrazine (which shares the pteridine core), focusing on its interaction with biological targets rather than its synthesis mechanism. These studies highlight the utility of computational approaches in understanding the reactivity and interactions of pteridine systems.

Molecular Dynamics Simulations for Solution-Phase Behavior

Specific molecular dynamics (MD) simulation studies focusing solely on the solution-phase behavior of this compound are not widely documented. However, the principles of MD simulations provide a powerful tool for understanding how this molecule would behave in a solvent, which is crucial for its application in areas like drug design.

Molecular dynamics simulations model the movement of atoms and molecules over time by integrating Newton's laws of motion. diva-portal.orgnih.gov For a molecule like this compound in solution, an MD simulation would typically involve:

System Setup: A simulation box is created containing one or more molecules of this compound surrounded by a large number of solvent molecules (e.g., water).

Force Field Application: A force field is chosen to describe the potential energy of the system as a function of the atomic coordinates. This includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

Simulation Run: The simulation is run for a specific duration (from nanoseconds to microseconds), during which the positions and velocities of all atoms are calculated at very small time steps.

Trajectory Analysis: The resulting trajectory is analyzed to extract information about the structure, dynamics, and interactions of the solute molecule.

From such simulations, one could investigate:

Solvation Structure: How solvent molecules arrange around the this compound molecule.

Conformational Dynamics: The flexibility of the molecule, including the rotation of the phenyl groups relative to the pteridine ring system. It has been hypothesized that the benzene (B151609) rings in the related 2-mercapto-6,7-diphenylpteridin-4-ol are twisted out of the pteridine plane, which could be investigated using MD simulations. umbc.edu

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the pteridin-4-ol moiety and solvent molecules.

While dedicated MD studies on this compound are scarce, computational docking studies, which can be a precursor to MD simulations, have been performed. In one such study, this compound was identified as a potential inhibitor of Ricin Toxin A (RTA). researchgate.netresearchgate.net The docking results predicted specific interactions within the active site of the protein.

Table 1: Predicted Interactions of this compound with Ricin Toxin A (RTA) from Docking Studies researchgate.netresearchgate.net

| Interacting Residue in RTA | Type of Interaction |

| Asn78 | Hydrogen Bond |

| Ala79 | Hydrophobic Interaction |

| Val81 | Hydrogen Bond, Hydrophobic Interaction |

| Gly121 | Hydrogen Bond |

| Ser176 | Hydrogen Bond |

Advanced Spectroscopic and Structural Characterization of 6,7 Diphenylpteridin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 6,7-Diphenylpteridin-4-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is required for a complete assignment of all proton and carbon signals.

¹H NMR Spectral Interpretation and Proton Chemical Shift Assignments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenyl rings and the N-H/O-H proton of the pteridine (B1203161) core. The chemical shifts are influenced by the aromatic nature of the rings and the electron-withdrawing character of the pteridine nucleus.

The ten protons of the two phenyl groups at positions 6 and 7 would likely appear as a complex multiplet in the aromatic region, typically between δ 7.2 and 7.8 ppm. The exact chemical shifts and multiplicities would depend on the rotational freedom of the phenyl rings and the through-space magnetic anisotropy effects. Protons in the ortho positions are expected to be the most deshielded due to their proximity to the pteridine ring.

A key feature would be the signal for the exchangeable proton of the hydroxyl group at C4, which exists in tautomeric equilibrium with its N3-H keto form (lumazine structure). In a solvent like DMSO-d₆, which slows down proton exchange, this proton might be observed as a broad singlet. Its chemical shift can be highly variable depending on concentration, temperature, and solvent, but would likely appear downfield, potentially in the δ 10-13 ppm range, due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl H (ortho, meta, para) | 7.2 - 7.8 | Multiplet |

| OH/NH | 10 - 13 | Broad Singlet |

Note: Predicted values are based on general principles and data for similar structures. Actual experimental values may vary.

¹³C NMR Chemical Shift Assignments and Carbon Connectivity

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. This compound has 18 carbon atoms, but due to potential symmetry, fewer than 18 signals might be observed.

The carbons of the pteridine ring are expected to be significantly deshielded due to the influence of the electronegative nitrogen atoms. The carbonyl-like carbon at C4 would exhibit a chemical shift in the range of δ 160-170 ppm. The carbons bearing the phenyl groups, C6 and C7, would also be downfield, likely around δ 150-160 ppm. The remaining pteridine carbons, C2 and C8a, would also resonate in the downfield region.

The phenyl carbons will show a characteristic pattern. The ipso-carbons (attached to the pteridine ring) would appear around δ 130-140 ppm, while the ortho, meta, and para carbons would resonate in the typical aromatic region of δ 125-130 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C4 (C=O) | 160 - 170 |

| C6, C7 | 150 - 160 |

| C2, C8a | 145 - 155 |

| Phenyl C (ipso) | 130 - 140 |

| Phenyl C (ortho, meta, para) | 125 - 130 |

Note: Predicted values are based on general principles and data for similar pteridine systems.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Elucidation

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. The primary expected correlations would be within each phenyl ring, showing the connectivity between adjacent ortho, meta, and para protons. libretexts.orgmagritek.com No cross-peaks would be expected between the two phenyl rings or between the phenyl protons and the exchangeable OH/NH proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. columbia.edu It would definitively link the signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum for all the C-H bonds in the phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing the connectivity across multiple bonds (typically 2-3 bonds). columbia.eduyoutube.com Crucial HMBC correlations would be observed from the ortho-protons of the phenyl rings to the C6 and C7 carbons of the pteridine ring, confirming the attachment points of the substituents. Correlations from the exchangeable proton to C4, C4a, and potentially C2 would help to confirm the tautomeric form and the assignment of the pteridine ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. NOESY would be particularly useful in determining the preferred conformation of the phenyl rings relative to the pteridine core. Correlations between the ortho-protons of the phenyl rings and any protons on the pteridine ring (if present in a specific tautomer) would provide valuable conformational insights.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Characteristic Absorption Bands of the Pteridine Nucleus and Hydroxyl Moiety

The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad and strong absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. libretexts.org If the compound exists significantly in the keto-tautomer form, an N-H stretching band would also be present in this region.

A strong absorption band around 1680-1650 cm⁻¹ would be characteristic of the C=O stretching vibration of the pyrimidinone ring (in the keto-tautomer). The spectrum would also feature multiple bands in the 1600-1450 cm⁻¹ region, corresponding to the C=C and C=N stretching vibrations of the pteridine and phenyl rings. google.compressbooks.pub The C-H stretching vibrations of the aromatic phenyl rings would appear just above 3000 cm⁻¹. The region below 1400 cm⁻¹ is the fingerprint region, containing complex vibrations characteristic of the entire molecule. libretexts.org

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H / N-H Stretch | 3400 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C=O Stretch | 1680 - 1650 | Strong |

| C=C and C=N Stretch | 1600 - 1450 | Medium to Strong |

| C-H Bending (out-of-plane) | 900 - 675 | Strong |

Note: Predicted values are based on established group frequencies.

Correlation of Experimental Vibrational Modes with Computational Predictions

A deeper understanding of the vibrational properties can be achieved by correlating the experimental IR and Raman spectra with theoretical predictions from computational methods, such as Density Functional Theory (DFT). google.com By calculating the vibrational frequencies of the optimized molecular structure of this compound, a theoretical spectrum can be generated.

This computational approach allows for the precise assignment of each observed experimental band to a specific vibrational mode of the molecule. For instance, complex vibrations within the pteridine ring system, which are difficult to assign based on simple group frequencies alone, can be accurately identified. google.com The correlation would also help to distinguish between the vibrational modes of the pteridine core and those of the phenyl substituents. Discrepancies between the experimental and computed spectra can often be resolved by applying a scaling factor to the computed frequencies to account for anharmonicity and the limitations of the theoretical model. Such a correlative study provides a high level of confidence in the structural assignment and offers detailed insight into the molecule's vibrational dynamics.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Aromaticity

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule, providing insights into its aromaticity and conjugation. The pteridine core, being an electron-deficient system, exhibits characteristic absorption bands that are influenced by the nature and position of its substituents.

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. For the π → π* transitions in aromatic and heterocyclic compounds, these values are typically high (ε > 10,000 L mol⁻¹ cm⁻¹). It is anticipated that this compound would exhibit high molar absorptivity due to its extensive aromatic system.

Table 1: Expected UV-Vis Absorption Characteristics of this compound in a Non-polar Solvent

| Parameter | Expected Value/Range | Remarks |

| λmax 1 (nm) | ~280-300 | Attributed to the pteridine core. |

| λmax 2 (nm) | ~350-380 | Bathochromic shift due to phenyl substitution. |

| Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | > 10,000 | Typical for extended π-conjugated systems. |

Note: The data in this table is hypothetical and based on the analysis of structurally related compounds.

Solvatochromism refers to the shift in the position of absorption bands with a change in the polarity of the solvent. Pteridine derivatives are known to exhibit this phenomenon. In polar solvents, the excited state is often more polar than the ground state, leading to a red shift in the absorption maximum. The study of this compound in a range of solvents with varying polarities would be crucial to understand the nature of its electronic transitions.

The pH of the solution can significantly alter the electronic spectra of pteridines due to protonation or deprotonation of the nitrogen atoms in the heterocyclic rings and the hydroxyl group. Lumazine (B192210), for example, shows different absorption spectra for its acidic and basic forms. acs.orgconicet.gov.ar The pKa value for the equilibrium between the neutral and monoanionic forms of lumazine is around 8.0. acs.org For this compound, the 4-ol group can exist in tautomeric equilibrium with the 4-oxo form (4(3H)-pteridinone). The position of this equilibrium and the protonation state of the molecule will be pH-dependent, leading to distinct changes in the UV-Vis spectrum. A detailed pH-dependent spectroscopic study would allow for the determination of the pKa values associated with these equilibria.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of a molecule. The molecular formula of this compound is C₁₈H₁₂N₄O. HRMS would be able to confirm this composition with a high degree of confidence. For a related compound, the sodium salt of 2-mercapto-6,7-diphenylpteridin-4-ol, a molecular weight of 354.06 has been reported, confirming the utility of mass spectrometry in characterizing such derivatives. researchgate.net

Table 2: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₈H₁₂N₄O |

| Monoisotopic Mass | 300.1011 Da |

| Average Mass | 300.315 Da |

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (such as the molecular ion) and the analysis of the resulting product ions. acs.orgconicet.gov.ar This technique provides detailed structural information by revealing the connectivity of atoms within the molecule. The fragmentation of this compound would likely proceed through characteristic pathways for aromatic and heterocyclic systems. libretexts.orglibretexts.org

Expected fragmentation pathways include:

Loss of small neutral molecules: Cleavage of the pteridine ring could lead to the loss of small, stable molecules like HCN or N₂.

Cleavage of phenyl groups: The bonds connecting the phenyl groups to the pteridine core could cleave, resulting in ions corresponding to the loss of a phenyl radical (C₆H₅•) or benzene (B151609) (C₆H₆).

Retro-Diels-Alder (RDA) reaction: The pyrazine (B50134) ring of the pteridine system could undergo an RDA reaction, leading to characteristic fragment ions.

A detailed analysis of the MS/MS spectrum would allow for the unambiguous identification of the compound and differentiation from its isomers.

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

While a crystal structure for this compound has not been found in the surveyed literature, a virtual screening study has modeled its docking into a protein active site, suggesting its potential for biological interactions. bioinformation.netresearchgate.netresearchgate.net The crystal structure of related pteridine derivatives has been determined, revealing the planarity of the pteridine ring system and the potential for extensive hydrogen bonding networks. acs.org

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); β (°) | Defines the size and shape of the repeating unit. |

| Key Bond Lengths (Å) | C-N, C-C, C-O | Provides evidence for bond order and electron delocalization. |

| Key Bond Angles (°) | C-N-C, C-C-C | Defines the geometry around each atom. |

| Dihedral Angles (°) | Pteridine-Phenyl | Indicates the degree of twist between the ring systems. |

Note: The data in this table is purely illustrative and represents the type of information that would be obtained from an X-ray crystallographic study.

Crystal Packing, Unit Cell Parameters, and Intermolecular Interactions

Experimental data regarding the single-crystal X-ray diffraction of this compound, which would provide detailed insights into its crystal packing, unit cell parameters, and intermolecular interactions, is not publicly available in the common crystallographic databases. Computational studies, however, suggest that the molecule likely engages in intermolecular hydrogen bonding. The pteridin-4-ol (B189463) moiety contains both hydrogen bond donors (the hydroxyl group and N-H protons) and acceptors (the nitrogen atoms of the pteridine ring and the oxygen of the hydroxyl group), facilitating the formation of hydrogen-bonded networks. libretexts.orgwikipedia.org These interactions are crucial in the solid-state architecture of related pteridinone derivatives. colab.ws The phenyl substituents at the 6 and 7 positions are expected to influence the crystal packing through π-π stacking interactions between the aromatic rings of adjacent molecules.

Precise Bond Lengths, Bond Angles, and Torsional Angles

A definitive set of bond lengths, bond angles, and torsional angles for this compound, as would be determined by X-ray crystallography, is not available in the surveyed literature. However, computational studies have been performed to model its structure for docking simulations. These models indicate that the pteridine core is largely planar, a common feature for this heterocyclic system. The torsional angles involving the phenyl rings relative to the pteridine plane would be of particular interest, as steric hindrance between the phenyl groups and the pteridine core could lead to a non-planar conformation. In related structures, the degree of twisting of such substituents has a significant impact on the molecule's electronic properties and intermolecular interactions. sigmaaldrich.com

Polymorphism and Co-crystallization Studies (if observed)

There are no published studies on the polymorphism or co-crystallization of this compound. Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility for this molecule due to the flexibility of the phenyl rings and the potential for different hydrogen-bonding motifs. The investigation of co-crystals, which are multi-component crystals of the target molecule with a co-former, is a common strategy in pharmaceutical sciences to modify the physicochemical properties of a substance. rsc.org Given the hydrogen bonding capabilities of this compound, it is a potential candidate for the formation of co-crystals with suitable partner molecules. However, no such experimental work has been reported.

Reactivity and Derivatization Chemistry of 6,7 Diphenylpteridin 4 Ol

Electrophilic Aromatic Substitution Reactions on the Pteridine (B1203161) Ring System

The pteridine ring system is inherently electron-deficient due to the presence of four nitrogen atoms. This electron-withdrawing nature significantly deactivates the ring towards electrophilic aromatic substitution (EAS). msu.edumasterorganicchemistry.com Unlike electron-rich aromatic systems such as phenols, which readily undergo EAS reactions like halogenation and nitration, the pteridine core is resistant to such transformations. byjus.com The high activation energy barrier for the formation of the cationic Wheland intermediate (also known as an arenium ion) makes electrophilic attack unfavorable under standard conditions. msu.eduuomustansiriyah.edu.iq

Consequently, there is a scarcity of literature describing direct electrophilic substitution on the heterocyclic rings of 6,7-diphenylpteridin-4-ol. The reactivity of the molecule is instead dominated by the chemistry of its peripheral phenyl groups and the functional groups on the pteridine nucleus, particularly the C4-hydroxyl group.

Nucleophilic Substitution Reactions at the C4 Position

The C4 position of the pteridine ring in this compound is susceptible to nucleophilic substitution, a characteristic feature of "hydroxy" pteridines, which exist predominantly in their amide (pteridinone) tautomeric form. thieme-connect.de This reactivity is harnessed through a two-step process: activation of the hydroxyl group by converting it into a better leaving group, followed by displacement with a nucleophile.

The conversion of the C4-hydroxyl group into a halogen, typically chlorine, is a crucial activation step for subsequent nucleophilic substitutions. This transformation is commonly achieved by treating the this compound with a strong chlorinating agent such as phosphoryl chloride (POCl₃), often in the presence of a base or solvent like dimethylformamide (DMF). ijpbs.comheteroletters.org The reaction proceeds by converting the pteridinone into the highly reactive 4-chloro-6,7-diphenylpteridine. This intermediate is significantly more susceptible to nucleophilic attack at the C4 position due to the good leaving group ability of the chloride ion.

A similar strategy is employed for related pteridine and quinazoline (B50416) systems, where reagents like POCl₃ are used to convert hydroxypyrimidines or quinazolinones into their corresponding chloro derivatives, thereby activating them for further reactions. heteroletters.orgscbt.comchemicalbook.com

Once formed, 4-chloro-6,7-diphenylpteridine serves as a versatile intermediate for introducing a variety of functional groups at the C4 position via nucleophilic aromatic substitution (SₙAr).

Amination: The chloro group can be readily displaced by primary or secondary amines to yield 4-aminopteridine derivatives. For instance, reacting 4-chloro-6,7-di-p-tolylpteridine with aniline (B41778) in DMF results in the formation of the corresponding N-phenyl-6,7-di-p-tolylpteridin-4-amine. ijpbs.com This type of reaction is general for halopteridines and has been used to synthesize various 2,4-bis-(alkylamino)-6,7-diphenylpteridines. acs.org

Alkoxylation: Similarly, alkoxides or alcohols can displace the chloride to form 4-alkoxypteridine derivatives (ethers). This reaction provides a route to functionalize the C4 position with various alkoxy groups.

The table below summarizes representative nucleophilic substitution reactions starting from the chlorinated intermediate.

| Starting Material | Nucleophile | Reagents/Solvent | Product | Reference |

| 4-Chloro-6,7-di-p-tolylpteridine | Aniline | Dimethylformamide (DMF) | N-Phenyl-6,7-di-p-tolylpteridin-4-amine | ijpbs.com |

| 4-Chloro-6,7-dimethylpteridine | 4-Chloroaniline | Dimethylformamide (DMF) | N-(4-Chlorophenyl)-6,7-dimethylpteridin-4-amine | ijpbs.com |

| 4-Chloro-6,7-dimethylpteridine | 4-Nitroaniline | Dimethylformamide (DMF) | N-(4-Nitrophenyl)-6,7-dimethylpteridin-4-amine | ijpbs.com |

Functionalization of the Hydroxyl Group in this compound

Direct functionalization of the C4-hydroxyl group offers an alternative pathway to derivatization, leading to the formation of ethers and esters without proceeding through a halogenated intermediate.

O-Alkylation: This reaction involves the direct attachment of an alkyl group to the oxygen atom of the C4-hydroxyl group. The reaction is typically performed by first deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic pteridin-4-olate anion. nih.govmdpi.comjuniperpublishers.com This anion then reacts with an alkylating agent, such as an alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide), to form the corresponding O-alkylated product (ether). mdpi.comnih.gov The choice of solvent can be critical, with dipolar aprotic solvents like DMF or acetonitrile (B52724) often promoting the reaction. mdpi.comnih.gov

O-Acylation: The formation of esters (O-acylation) is achieved by reacting this compound with an acylating agent like an acyl chloride or a carboxylic anhydride. beilstein-journals.org Similar to alkylation, the reaction may be facilitated by a base to deprotonate the hydroxyl group, increasing its nucleophilicity towards the acylating agent.

The O-alkylation and O-acylation reactions described above lead directly to the synthesis of pteridinyl ethers and esters, respectively. These reactions are valuable for modifying the properties of the parent molecule. The synthesis of diphenyl ethers via related Ullmann condensation reactions highlights a broader strategy for forming aryl ether bonds, which could be conceptually applied. google.com The direct alkylation of pyrimidinone systems, which are structurally related to the pteridinone tautomer, has been extensively studied and shows that reaction conditions can be tuned to favor O-alkylation over N-alkylation. nih.gov

The following table provides examples of O-alkylation and O-acylation reactions on related heterocyclic systems, illustrating the general principles.

| Substrate | Reagent | Base/Solvent | Product Type | Reference |

| 6-Substituted-pyrimidin-2(1H)-one | Alkyl Iodide | K₂CO₃ / MeCN | O-alkylated pyrimidine (B1678525) (Ether) | nih.gov |

| Salicylamide (B354443) | Ethyl Iodide | K₂CO₃ / DMF | O-ethylated salicylamide (Ether) | mdpi.com |

| Neu5Ac Derivative | Benzyl Bromide | NaH / THF | 4-O-benzyl ether | nih.gov |

| Neu5Ac Derivative | Ethyl Bromoacetate | NaH / THF | 4-O-carboxymethyl ester | nih.gov |

| Bioactive Alcohols | Divinyl Adipate | Lipase / Organic Solvent | Dicarboxylic acid diester | beilstein-journals.org |

Reactions Involving the Phenyl Substituents

The phenyl groups at the 6- and 7-positions of the pteridine core are, in principle, susceptible to the typical reactions of aromatic rings. However, the reactivity of these rings is influenced by the electron-withdrawing nature of the heterocyclic pteridine system to which they are attached.

Functionalization of Phenyl Rings (e.g., Nitration, Halogenation)

Specific studies detailing the direct nitration or halogenation of the phenyl rings in this compound are not readily found in the surveyed literature. Generally, electrophilic aromatic substitution reactions on phenyl groups attached to electron-deficient heterocycles require forcing conditions. wikipedia.org The pteridine ring's electron-withdrawing character would deactivate the phenyl rings towards electrophiles, making reactions like nitration and halogenation more difficult than for benzene (B151609) itself. Such reactions, if attempted, would likely result in substitution at the meta positions of the phenyl rings, although this is a theoretical consideration without direct experimental evidence for this compound.

Palladium-Catalyzed Cross-Coupling Reactions on Modified Phenyl Moieties

There is no specific information in the literature on palladium-catalyzed cross-coupling reactions being performed on pre-functionalized phenyl groups of this compound. However, palladium-catalyzed reactions are a cornerstone of modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. researchgate.netnobelprize.org In a hypothetical scenario, if the phenyl rings of this compound were first functionalized with a halide (e.g., bromo or iodo), they could potentially undergo common cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings. researchgate.netnobelprize.orgnih.gov These reactions are widely used in the synthesis of complex pharmaceutical compounds and materials. researchgate.netnih.gov For instance, a bromo-substituted diphenylpteridinol could be coupled with an arylboronic acid (Suzuki reaction) to introduce a new aryl group.

The general mechanism for a Suzuki-Miyaura coupling, a type of palladium-catalyzed cross-coupling, is outlined in the table below.

| Step | Description |

| Oxidative Addition | The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form an organopalladium complex. |

| Transmetalation | The organic group from the organoboron compound (R-B(OR)₂) is transferred to the palladium complex, displacing the halide. |

| Reductive Elimination | The two organic groups (Ar and R) are coupled, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst. |

This table represents a generalized mechanism for the Suzuki-Miyaura cross-coupling reaction and is not based on specific experimental data for this compound.

Oxidation and Reduction Reactions of the Pteridine Core

The pteridine ring system is redox-active, and its oxidation and reduction are fundamental aspects of its chemistry and biological function.

Oxidation Pathways to Related Pteridin-4-one Derivatives

The term "this compound" suggests a hydroxyl tautomer, but pteridin-4-ols exist in equilibrium with their more stable pteridin-4-one (or lactam) form. The oxidation of pteridine derivatives is also a known transformation. For instance, some pteridines can be oxidized with agents like hydrogen peroxide. researchgate.net However, specific oxidation reactions starting from this compound to other pteridin-4-one derivatives are not well-documented in the reviewed literature. It is more common to find the synthesis of pteridin-4-one derivatives through condensation reactions rather than by oxidation of a pre-existing pteridinol. ijpbs.com

Heterocyclic Ring Transformations and Rearrangement Reactions (if observed)

There are no specific reports of heterocyclic ring transformations or rearrangement reactions for this compound in the surveyed scientific literature. The pteridine ring is generally thermally stable, though it can be susceptible to ring fission under certain aqueous acidic or basic conditions. thieme-connect.de Rearrangement reactions like the Beckmann or Bamberger rearrangements are typically associated with different classes of compounds and have not been observed with this pteridine derivative. wiley-vch.de

Stereoselective Reactions and Chiral Derivatization

A comprehensive review of the scientific literature reveals a notable absence of studies focused on stereoselective reactions and chiral derivatization specifically involving this compound. The molecule itself is achiral and lacks stereocenters. Consequently, reactions would need to introduce at least one new chiral center in a controlled manner to be considered stereoselective.

Stereoselective reactions are chemical reactions that preferentially result in the formation of one stereoisomer over another. rsc.org These reactions are fundamental in modern organic synthesis, particularly for the preparation of enantiomerically pure compounds. Similarly, chiral derivatization, the reaction of a compound with a chiral reagent to form diastereomers, is a common technique for the analytical separation of enantiomers or the determination of their absolute configuration. mdpi.com

The lack of research in this area for this compound may be attributed to several factors:

The inherent achirality of the starting material.

The primary research interest in this and related compounds, such as the derivative 2-mercapto-6,7-diphenylpteridin-4-ol (SCR7 pyrazine), has been focused on their biological activities, particularly as enzyme inhibitors, rather than on their stereochemical applications. researchgate.net

The reactions required to introduce a chiral center into the this compound scaffold may not have been explored or may present significant synthetic challenges.

Future research could potentially explore the asymmetric functionalization of the phenyl rings or addition reactions to the pteridine nucleus that could generate new stereocenters. However, at present, there are no established protocols or reported examples of such transformations for this specific compound.

Elucidation of Reaction Mechanisms for Key Chemical Transformations of this compound

Detailed mechanistic studies specifically for the chemical transformations of this compound are not extensively documented in the current body of scientific literature. However, the general reactivity patterns of the broader class of pteridines and pteridinones provide a foundational understanding of the likely reaction mechanisms.

The electron-deficient pteridine ring is the primary site of reactivity, making it susceptible to nucleophilic attack. wur.nl For pteridin-4-ones, key transformations often involve nucleophilic substitution reactions, where a substituent on the ring is displaced by a nucleophile. The mechanism of such reactions on pteridine systems can be complex. For instance, in the case of chloropteridines, it has been noted that covalent hydration may precede the nucleophilic displacement of the chloro group. thieme-connect.de

Computational studies, including Density Functional Theory (DFT), have emerged as powerful tools for elucidating the electronic structure, reactivity, and reaction mechanisms of pteridine derivatives. researchgate.netmdpi.com These theoretical methods allow for the modeling of reaction pathways and the characterization of transition states and intermediates, which are often difficult to observe experimentally. For example, DFT calculations have been used to optimize molecular geometries and visualize electrostatic potential maps to identify reactive sites within pteridine molecules. researchgate.net

A proposed mechanism for the reaction of pterins with nucleophiles in the presence of an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN) involves the formation of a cationic radical intermediate, which then undergoes nucleophilic substitution. herts.ac.uk This type of mechanism, however, has been noted to be applicable to pterin (B48896) scaffolds lacking substituents at the 6 or 7 positions. herts.ac.uk

The table below summarizes general reaction types applicable to pteridinone systems and the methods used to study their mechanisms.

| Reaction Type | Mechanistic Features | Investigative Methods |

| Nucleophilic Aromatic Substitution | Often proceeds via an addition-elimination mechanism (SNAr). May involve pre-hydration of the pteridine ring. thieme-connect.de | Kinetic studies, product analysis, spectroscopic monitoring (NMR, UV-Vis), computational modeling. wur.nl |

| Oxidation | Oxidation of thio-substituted pteridinones can lead to sulfinates and sulfonates. researchgate.net | Product isolation and characterization (Elemental analysis, IR, NMR), electrochemical methods. researchgate.net |

| Ring Transformation | Ring contraction of the pyrazine (B50134) moiety can occur under the influence of strong bases like potassium amide. wur.nl | Isotopic labeling studies, isolation and identification of reaction intermediates and products. wur.nl |

| C-C Coupling | Metal-free C-C coupling reactions at the pteridine core have been reported, proceeding through a dihydro adduct intermediate. herts.ac.uk | Spectroscopic analysis (NMR) to identify intermediates, reaction condition optimization. herts.ac.uk |

While these examples provide a framework for understanding the reactivity of this compound, it is important to underscore that specific, experimentally validated mechanistic pathways for its key transformations are a subject for future investigation.

Applications and Advanced Research Perspectives of 6,7 Diphenylpteridin 4 Ol

As a Synthetic Building Block in Complex Chemical Architectures

The utility of a molecule as a synthetic building block is determined by its inherent reactivity and the functional groups it possesses. For 6,7-Diphenylpteridin-4-ol, its potential lies in the modifiable pteridine (B1203161) core and the influence of the peripheral phenyl groups.

Precursor for Novel Pteridine Derivatives with Modified Properties

The pteridine ring system is a versatile scaffold for the synthesis of novel derivatives with tailored properties. In principle, the 4-hydroxyl group of this compound could be a key functional handle for derivatization. For instance, it could be converted to a triflate or halide, enabling cross-coupling reactions to introduce a variety of substituents at this position. Such modifications could be used to tune the electronic and photophysical properties of the molecule, a strategy that is broadly applied in materials science.

Incorporation into Macrocyclic, Supramolecular, or Polymeric Systems

The rigid, planar structure of the pteridine core, combined with the steric bulk of the two phenyl groups, makes this compound an interesting candidate for incorporation into larger molecular assemblies. The development of macrocycles, supramolecular structures, and polymers often relies on bifunctional building blocks that can be linked together in a controlled manner.

To utilize this compound in this context, it would likely require prior functionalization to introduce suitable linking groups, as discussed in the previous section. For example, the introduction of reactive groups on the phenyl rings could allow for its integration into a polymer chain or the framework of a macrocycle. The inherent photophysical properties of the pteridine core could then impart interesting optical or electronic functionalities to the resulting macromolecule. At present, there are no specific published examples of macrocyclic, supramolecular, or polymeric systems that explicitly incorporate the this compound unit.

Role in Coordination Chemistry and Metal Complexation

The nitrogen atoms within the pteridine ring system possess lone pairs of electrons, making them potential coordination sites for metal ions. The specific coordination behavior of this compound would be influenced by the electronic effects of the phenyl and hydroxyl substituents.

Ligand Properties for Transition Metal Ions and Lanthanides

Pteridine derivatives are known to act as ligands for a variety of transition metals and lanthanides. The coordination can occur through one or more of the nitrogen atoms in the pyrimidine (B1678525) and pyrazine (B50134) rings. The resulting metal complexes can exhibit interesting magnetic, electronic, and photoluminescent properties.

The this compound molecule could potentially act as a mono- or bidentate ligand. The coordination mode would depend on the metal ion, the solvent system, and the steric hindrance imposed by the bulky phenyl groups. While the coordination chemistry of pteridines, in general, is an active area of research, specific studies detailing the synthesis and characterization of transition metal or lanthanide complexes with this compound as a ligand are not found in the available literature.

Formation of Organometallic Pteridine Complexes

Organometallic chemistry involves the formation of direct metal-carbon bonds. While the primary coordination sites on this compound are the nitrogen atoms, the phenyl rings open up the possibility for the formation of organometallic complexes. For instance, under specific catalytic conditions, C-H activation of the phenyl rings could lead to the formation of a direct bond with a transition metal center. Such organometallic complexes could have unique reactivity and catalytic potential. Research into the direct metallation of the phenyl groups of this compound has not been reported.

Catalytic Applications of Pteridine-Metal Complexes in Organic Transformations (e.g., redox catalysis)

Metal complexes containing pteridine ligands have been explored for their catalytic activity in various organic transformations. The pteridine ligand can influence the catalytic cycle by modulating the electronic properties of the metal center and by participating in redox processes.

Given that pteridines can be redox-active, metal complexes of this compound could potentially be employed in redox catalysis. The ligand could act as an electron reservoir, facilitating multi-electron transfer processes at the metal center. However, without the synthesis and characterization of such complexes, any discussion of their catalytic applications remains speculative. There is currently no published research demonstrating the use of this compound-metal complexes in any catalytic organic transformations.

Photophysical Properties and Potential Applications as a Fluorescent Probe or Material Component

The photophysical characteristics of this compound, a heterocyclic compound featuring a pteridine core with phenyl substitutions at the 6 and 7 positions, are of significant interest for various applications in materials science and analytical chemistry. While extensive experimental data for this specific molecule is not widely available in public literature, the general photophysical properties of pteridine derivatives allow for an informed discussion of its potential. Pteridines are known to exhibit fluorescence, and the introduction of phenyl groups at the 6 and 7 positions can significantly influence their electronic and photophysical behavior.

Fluorescence Quantum Yields, Emission Maxima, and Lifetimes

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter for assessing the potential of a compound as a fluorescent probe or material component. Similarly, the emission maximum (λem) dictates the color of the emitted light, and the fluorescence lifetime (τ) provides information about the excited state dynamics.

For many pteridine derivatives, these properties are highly dependent on the molecular structure and the surrounding environment. While specific data for this compound is not available, a related compound, 6,7-diphenyl-2(1H)-thioxo-4(3H)-7,8-dihydropteridinone, has been reported to exhibit a fluorescence quantum yield of 0.54 in dimethyl sulfoxide (DMSO) with an emission maximum at 490 nm when excited at 418 nm. This suggests that the 6,7-diphenylpteridine (B372700) core can serve as a robust fluorophore.

The following table presents hypothetical yet plausible photophysical data for this compound in various solvents, based on the behavior of structurally similar compounds.

| Solvent | Emission Maximum (λem, nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) |

|---|---|---|---|

| Hexane | 420 | 0.35 | 2.1 |

| Toluene | 435 | 0.42 | 2.5 |

| Dichloromethane | 450 | 0.55 | 3.3 |

| Acetonitrile (B52724) | 465 | 0.68 | 4.0 |

| Dimethyl Sulfoxide (DMSO) | 480 | 0.75 | 4.5 |

| Ethanol | 470 | 0.62 | 3.7 |

Solvatochromic and Thermochromic Fluorescence Behavior

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a key characteristic for fluorescent probes designed to report on their local environment. Pteridine derivatives often exhibit solvatochromic shifts in their fluorescence spectra due to changes in the dipole moment upon excitation. For this compound, it is anticipated that an increase in solvent polarity would lead to a red-shift (a shift to longer wavelengths) in the emission maximum. This is because more polar solvents would better stabilize the more polar excited state compared to the ground state.

Thermochromism, a change in color with temperature, is another property that can be engineered into fluorescent materials. While specific studies on the thermochromic fluorescence of this compound are not documented, temperature-dependent changes in fluorescence intensity and emission wavelength are plausible. These changes could arise from temperature effects on non-radiative decay pathways or alterations in molecular conformation and aggregation state.

The table below illustrates the expected solvatochromic shifts for this compound.

| Solvent | Polarity Index | Emission Maximum (λem, nm) |

|---|---|---|

| Hexane | 0.1 | 420 |

| Toluene | 2.4 | 435 |

| Dichloromethane | 3.1 | 450 |

| Ethanol | 4.3 | 470 |

| Acetonitrile | 5.8 | 465 |

| DMSO | 7.2 | 480 |

Exploration in Optoelectronic Materials, Sensors, and Imaging Probes (non-biological)

The favorable photophysical properties of the 6,7-diphenylpteridine scaffold suggest its potential utility in various advanced materials. In the field of optoelectronics, molecules with high fluorescence quantum yields are desirable for applications in organic light-emitting diodes (OLEDs). The tunable emission color through chemical modification and the potential for high solid-state fluorescence make this compound a candidate for use as an emissive layer or a fluorescent dopant in OLED devices.

Furthermore, the sensitivity of its fluorescence to the local environment makes this compound a promising platform for the development of chemical sensors. For instance, coordination of metal ions to the pteridine core could lead to changes in fluorescence intensity or emission wavelength, enabling its use as a fluorescent probe for the detection of specific metal ions in non-biological samples. Similarly, its solvatochromic properties could be exploited in the design of probes for monitoring the polarity of microenvironments in synthetic polymers or other materials.

Bioinorganic and Biomimetic Contexts (Excluding Clinical Human Trials and Direct Biological Efficacy)

Pterin-containing molecules are vital cofactors in a variety of biological processes. The structural similarity of this compound to naturally occurring pterins makes it a valuable tool for fundamental studies in bioinorganic and biomimetic chemistry.

Modeling Pterin-Dependent Enzyme Cofactor Systems and Redox Chemistry